molecular formula C9H12N2O B12646019 1-(4-Methoxyphenyl)ethanone hydrazone CAS No. 6310-14-1

1-(4-Methoxyphenyl)ethanone hydrazone

Cat. No.: B12646019
CAS No.: 6310-14-1
M. Wt: 164.20 g/mol
InChI Key: ADNJIMDVLSCPOA-XFFZJAGNSA-N
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Description

1-(4-Methoxyphenyl)ethanone hydrazone is an organic compound with the molecular formula C9H12N2O. It is a derivative of acetophenone, where the hydrazone group replaces the carbonyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethanone hydrazone can be synthesized through the reaction of 1-(4-methoxyphenyl)ethanone with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows: [ \text{1-(4-Methoxyphenyl)ethanone} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)ethanone hydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of azines or other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted hydrazones or other derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)ethanone hydrazone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)ethanone hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)ethanone: The parent compound, which lacks the hydrazone group.

    1-(4-Methoxyphenyl)ethanone oxime: A related compound where the hydrazone group is replaced by an oxime group.

    1-(4-Methoxyphenyl)ethanone semicarbazone: Another derivative with a semicarbazone group instead of the hydrazone group.

Uniqueness: 1-(4-Methoxyphenyl)ethanone hydrazone is unique due to its specific hydrazone group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

6310-14-1

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(Z)-1-(4-methoxyphenyl)ethylidenehydrazine

InChI

InChI=1S/C9H12N2O/c1-7(11-10)8-3-5-9(12-2)6-4-8/h3-6H,10H2,1-2H3/b11-7-

InChI Key

ADNJIMDVLSCPOA-XFFZJAGNSA-N

Isomeric SMILES

C/C(=N/N)/C1=CC=C(C=C1)OC

Canonical SMILES

CC(=NN)C1=CC=C(C=C1)OC

Origin of Product

United States

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